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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-5-amine

Cat. No.: B1270466

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel piperidinyl-based benzoxazole
derivatives, focusing on their cross-reactivity profile as inhibitors of Vascular Endothelial Growth
Factor Receptor 2 (VEGFR-2) and c-Met kinases. The data presented is derived from a study
focused on the discovery of new anticancer agents, offering valuable insights into the selectivity
of this chemical scaffold.[1] While the initial focus was on 2-Methyl-1,3-benzoxazol-5-amine
derivatives, the lack of publicly available, comprehensive cross-reactivity data for this specific
sub-class necessitated a focus on a well-characterized set of related benzoxazole compounds
to illustrate the principles of selectivity assessment.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of piperidinyl-based
benzoxazole derivatives against VEGFR-2 and c-Met, two key receptor tyrosine kinases

involved in tumor angiogenesis and growth.[1] The half-maximal inhibitory concentration (IC50)
values provide a quantitative measure of the potency of each compound against these targets.
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Compound ID Modification VEGFR-2 IC50 (M)  c-Met IC50 (pM)

11a Ethanone derivative

p-fluorophenyl
11b o 0.057 0.181
ethanone derivative

5a-i Acetamide derivatives 0.057 - 1.680 0.181 - 2.210
8a,b Acetamide derivatives 0.057 - 1.680 0.181 - 2.210
13 Alky! derivative

Reference VEGFR-2
Sorafenib o 0.058

Inhibitor

) Reference c-Met
Staurosporine o - 0.237
Inhibitor

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase
activity. Lower values indicate higher potency. Data for some compounds were presented as a
range in the source material.[1]

To further assess selectivity, compound 11a was screened against a panel of six other kinases
at a concentration of 10 uM. The results indicated that compound 11a did not show significant
inhibition against this panel, suggesting a favorable selectivity profile for the primary targets,
VEGFR-2 and c-Met.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to generate
the data above.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized
benzoxazole derivatives against VEGFR-2 and c-Met kinases.

Principle: The assay quantifies the ability of a test compound to inhibit the enzymatic activity of
a specific kinase. The activity is measured by detecting the amount of ADP produced, which is
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directly proportional to the kinase activity. A luminogenic signal is generated in a coupled
reaction where the ADP is converted to ATP, and then the ATP is used by a luciferase to
produce light.

Materials:

e Synthesized benzoxazole derivatives

e VEGFR-2 and c-Met enzymes

o Substrate peptides for each kinase

e ATP (Adenosine triphosphate)

e ADP-Glo™ Kinase Assay Kit (Promega)

o Reference inhibitors (Sorafenib for VEGFR-2, Staurosporine for c-Met)
o Assay buffer

o 96-well plates

» Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: The test compounds and reference inhibitors are serially diluted to
various concentrations in the appropriate solvent (e.g., DMSO).

o Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared in a
96-well plate containing the specific kinase, its corresponding substrate peptide, and the
assay buffer.

 Incubation with Inhibitor: The serially diluted test compounds are added to the wells
containing the kinase reaction mixture. Control wells with no inhibitor and with the reference
inhibitor are also included.
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« Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each
well. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period
(e.g., 60 minutes).

o Termination and ADP Detection: After the incubation period, the ADP-Glo™ Reagent is
added to each well to terminate the kinase reaction and deplete the remaining ATP.

o Luminescence Signal Generation: The Kinase Detection Reagent is then added to each well.
This reagent contains luciferase and its substrate, which converts the newly synthesized ATP
(from the ADP produced by the kinase) into a luminescent signal.

o Data Acquisition: The luminescence of each well is measured using a plate reader.

o Data Analysis: The luminescence data is converted to percent inhibition relative to the control
wells without any inhibitor. The IC50 values are then calculated by plotting the percent
inhibition against the logarithm of the compound concentration and fitting the data to a
sigmoidal dose-response curve.
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Caption: VEGFR-2 signaling cascade in angiogenesis.
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Caption: In vitro kinase inhibition assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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